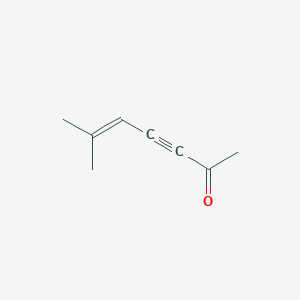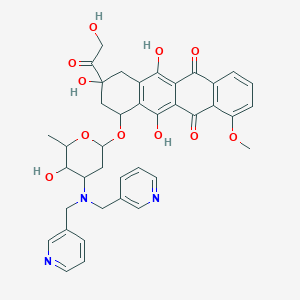
N,N-Bis(3-pyridylmethyl)adriamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(3-pyridylmethyl)adriamycin (BPMD) is a chemical compound that belongs to the anthracycline family of drugs. BPMD is a synthetic molecule that has been developed as an anticancer agent. It has shown promising results in preclinical studies and is being evaluated for its potential use in the treatment of various cancers.
作用机制
N,N-Bis(3-pyridylmethyl)adriamycin exerts its anticancer effects by intercalating into the DNA of cancer cells and inhibiting DNA synthesis. It also induces DNA damage by generating free radicals that react with DNA. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
生化和生理效应
N,N-Bis(3-pyridylmethyl)adriamycin has been shown to have significant biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce apoptosis. N,N-Bis(3-pyridylmethyl)adriamycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
实验室实验的优点和局限性
N,N-Bis(3-pyridylmethyl)adriamycin has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified. It has also been shown to be effective in killing cancer cells in preclinical studies. However, N,N-Bis(3-pyridylmethyl)adriamycin has some limitations for use in lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in some experimental systems.
未来方向
There are several future directions for research on N,N-Bis(3-pyridylmethyl)adriamycin. One potential direction is to investigate its effectiveness in combination with other anticancer drugs. It may also be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a targeted therapy for specific types of cancer. Another potential direction is to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy. Finally, it may be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a diagnostic tool for cancer, as it has been shown to have high affinity for cancer cells.
合成方法
N,N-Bis(3-pyridylmethyl)adriamycin is synthesized by modifying the structure of the well-known anticancer drug, doxorubicin. The synthesis involves the reaction of two molecules of doxorubicin with a linker molecule that contains two pyridine groups. The resulting compound is N,N-Bis(3-pyridylmethyl)adriamycin, which has two doxorubicin molecules linked together by a pyridine-containing linker.
科学研究应用
N,N-Bis(3-pyridylmethyl)adriamycin has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies of various types of cancer, including breast, lung, and colon cancer. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in killing cancer cells by inducing DNA damage and inhibiting DNA synthesis. It has also been shown to be effective in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
CAS 编号 |
145785-64-4 |
|---|---|
产品名称 |
N,N-Bis(3-pyridylmethyl)adriamycin |
分子式 |
C39H39N3O11 |
分子量 |
725.7 g/mol |
IUPAC 名称 |
7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |
InChI 键 |
BCHRZIGRQLSNRO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
同义词 |
N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



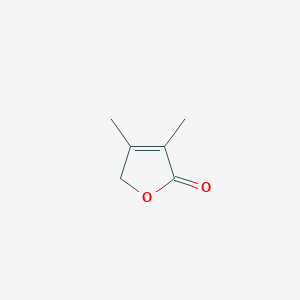
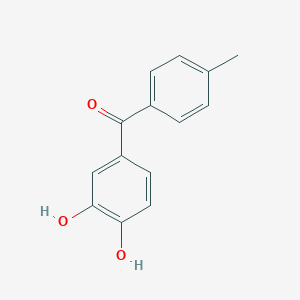
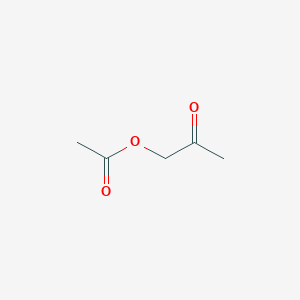
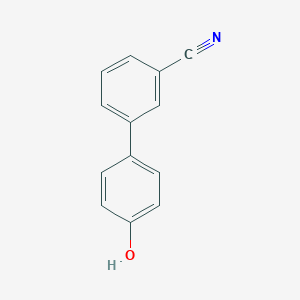
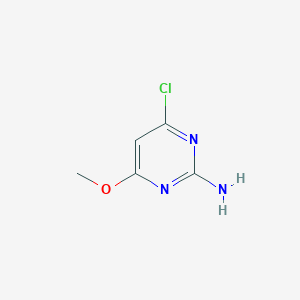
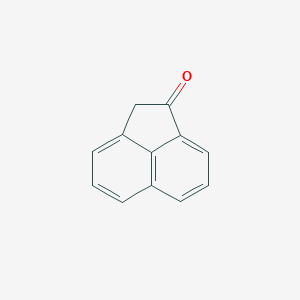
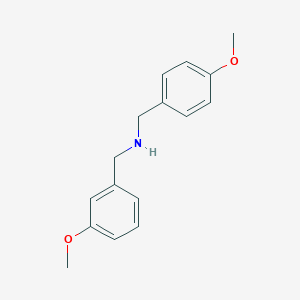
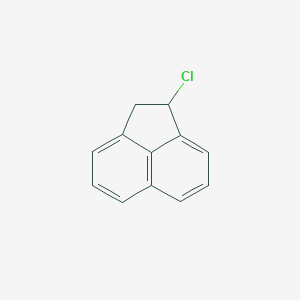
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
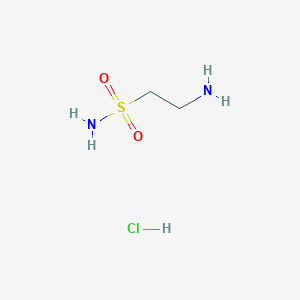
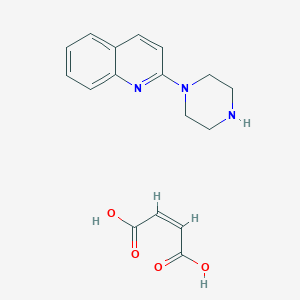
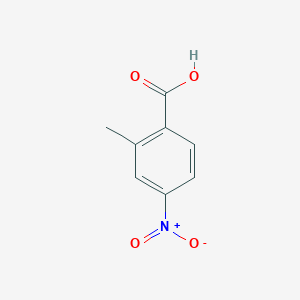
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
